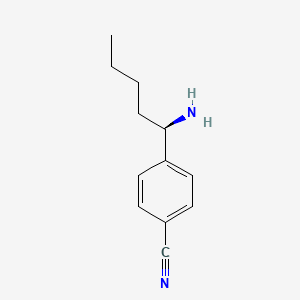

(R)-4-(1-Aminopentyl)benzonitrile

Descripción

(R)-4-(1-Aminopentyl)benzonitrile is a chiral nitrile derivative featuring a benzonitrile core substituted with a pentylamine group at the para position. The (R)-configuration at the chiral center imports stereoselective properties, making it relevant in asymmetric synthesis and pharmaceutical applications. While direct references to this compound are absent in the provided evidence, its structural analogs and synthesis pathways can be inferred from related nitrile-containing compounds. Key characteristics include:

- Molecular formula: C₁₂H₁₆N₂ (inferred from similar structures).

- Functional groups: Aromatic nitrile (electron-withdrawing) and a primary amine (electron-donating) separated by a five-carbon alkyl chain.

- Applications: Potential use as a chiral intermediate in drug synthesis or ligand design due to its stereogenic center and polar functional groups.

Propiedades

Fórmula molecular |

C12H16N2 |

|---|---|

Peso molecular |

188.27 g/mol |

Nombre IUPAC |

4-[(1R)-1-aminopentyl]benzonitrile |

InChI |

InChI=1S/C12H16N2/c1-2-3-4-12(14)11-7-5-10(9-13)6-8-11/h5-8,12H,2-4,14H2,1H3/t12-/m1/s1 |

Clave InChI |

LZACUTCWKOMQHZ-GFCCVEGCSA-N |

SMILES isomérico |

CCCC[C@H](C1=CC=C(C=C1)C#N)N |

SMILES canónico |

CCCCC(C1=CC=C(C=C1)C#N)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The following table compares (R)-4-(1-Aminopentyl)benzonitrile with structurally related compounds, highlighting differences in substituents, synthesis routes, and applications:

Key Research Findings

Physicochemical and Photophysical Properties

- Solubility and Stability: Shorter-chain analogs (e.g., 3-(Aminomethyl)benzonitrile) exhibit higher polarity and solubility in polar solvents compared to the longer-chain (R)-4-(1-Aminopentyl)benzonitrile, which may prefer lipid-rich environments .

- Fluorescence Behavior: discusses twisted intramolecular charge-transfer (TICT) states in flexible molecules. The pentyl chain in (R)-4-(1-Aminopentyl)benzonitrile could enable TICT formation, whereas rigid analogs (e.g., quinazolinone derivatives) exhibit planar intramolecular charge-transfer (PICT) states, affecting fluorescence quantum yields .

Pharmaceutical Relevance

- The quinazolinone-benzonitrile polymorph () demonstrates the importance of nitrile groups in enhancing drug stability and binding affinity. (R)-4-(1-Aminopentyl)benzonitrile’s chiral amine may similarly improve target specificity in kinase or protease inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.